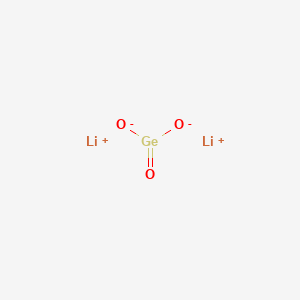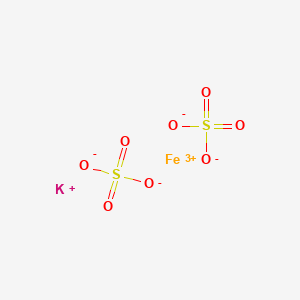
Acetamide, N-(3-iodo-2-fluorenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-iodo-2-fluorenyl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
Acetamide, N-(3-iodo-2-fluorenyl)- works by inhibiting the activity of specific enzymes that are required for the growth and survival of cancer cells and bacteria. This inhibition leads to the death of these cells.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(3-iodo-2-fluorenyl)- has various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Acetamide, N-(3-iodo-2-fluorenyl)- in lab experiments is its potency. This compound has been found to be highly potent, which means that it can be used in small quantities to achieve significant results. Additionally, it has been found to be stable under various conditions, which makes it an ideal compound for long-term experiments. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its applications in certain experiments.
Direcciones Futuras
There are various future directions for the use of Acetamide, N-(3-iodo-2-fluorenyl)- in scientific research. One of the most significant directions is in the development of new cancer treatments. This compound has shown promising results in inhibiting the growth of cancer cells, and further research can lead to the development of new cancer treatments. Additionally, it can be used in the development of new antibiotics for the treatment of bacterial infections.
Conclusion:
In conclusion, Acetamide, N-(3-iodo-2-fluorenyl)- is a chemical compound that has significant potential in scientific research. It is synthesized through a specific method and has various biochemical and physiological effects. Its potency and stability make it an ideal compound for lab experiments. Further research can lead to the development of new cancer treatments and antibiotics for the treatment of bacterial infections.
Métodos De Síntesis
Acetamide, N-(3-iodo-2-fluorenyl)- is synthesized through a specific method that involves the reaction of 3-iodo-2-fluorenylamine with acetic anhydride. This reaction results in the formation of Acetamide, N-(3-iodo-2-fluorenyl)-. The purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
Acetamide, N-(3-iodo-2-fluorenyl)- has various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential applications in the treatment of tuberculosis and other bacterial infections.
Propiedades
Número CAS |
14722-22-6 |
|---|---|
Nombre del producto |
Acetamide, N-(3-iodo-2-fluorenyl)- |
Fórmula molecular |
C15H12INO |
Peso molecular |
349.17 g/mol |
Nombre IUPAC |
N-(3-iodo-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12INO/c1-9(18)17-15-7-11-6-10-4-2-3-5-12(10)13(11)8-14(15)16/h2-5,7-8H,6H2,1H3,(H,17,18) |
Clave InChI |
YZDSPXZIPHPBKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I |
Otros números CAS |
14722-22-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)










![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)

